3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride” seems to be a derivative of tryptamine . Tryptamine is a monoamine alkaloid that plays a role in various biological functions. It’s an organic chemical of the catecholamine and phenethylamine families .
Synthesis Analysis
While specific synthesis methods for “3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride” were not found, tryptamine derivatives can be synthesized from tryptamine itself . For instance, tryptamine can be used as a reactant for the preparation of various derivatives such as inhibitors against hepatitis B virus, potential antitumor agents, and new antimalarial agents .
Scientific Research Applications
Antibacterial and Antifungal Properties
Research on compounds structurally related to 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride has indicated significant antibacterial and antifungal activities. For instance, the synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles demonstrated potent antimicrobial properties. The presence of electron-withdrawing groups and –OH groups in specific positions enhanced these activities, with compounds showing high efficacy against microbial strains (Desai, Harsorab, & Mehtaa, 2021).
Cytotoxic Activity for Cancer Research
Compounds related to 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For example, novel 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines showed significant cytotoxic activity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines, with certain compounds exhibiting IC50 values as low as 1.33 μM. These findings suggest potential therapeutic applications in cancer treatment (Toan, Thanh, Truong, & Van, 2020).
Antimalarial Activity
Research on derivatives of 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride has led to the development of compounds with significant antimalarial activity. A study on a series of related compounds demonstrated excellent activity against resistant strains of Plasmodium berghei in mice, as well as activity in primate models. These findings highlight the potential of these compounds in the development of new antimalarial drugs (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Corrosion Inhibition
In the context of industrial applications, derivatives of 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride have been evaluated for their corrosion inhibition properties. For example, compounds such as 2-Methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one showed promising results in inhibiting corrosion on mild steel in hydrochloric acid solutions. These studies suggest potential applications in protecting industrial materials from corrosion (Kadhim, Al-Okbi, Jamil, Qussay, Al-amiery, Gaaz, Kadhum, Mohamad, & Nassir, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride is the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion, making it a key player in the digestive process.
Mode of Action
This compound acts as an agonist to the Histamine H2 receptor . By binding to this receptor, it mimics the effects of histamine, leading to an increase in the volume of gastric acid produced. This interaction results in the stimulation of gastric secretory function .
Biochemical Pathways
The compound’s action affects the gastric acid secretion pathway . By acting as an agonist to the Histamine H2 receptor, it stimulates the production of gastric acid, which is a crucial component of the digestive process. The downstream effects include the breakdown of food particles, aiding in digestion and nutrient absorption.
Pharmacokinetics
The compound is rapidly and completely absorbed . It has a high protein binding capacity of over 99% . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the stimulation of gastric acid production. This leads to an increase in the volume of gastric acid, which aids in the digestion of food and the absorption of nutrients .
properties
IUPAC Name |
3-(2-aminoethyl)-6-methyl-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8-2-3-11-10(6-8)7-9(4-5-13)12(15)14-11;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAGZVUBWCWXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.